molecular formula C10H11BrFN B11727642 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

Cat. No.: B11727642
M. Wt: 244.10 g/mol
InChI Key: DHPXHOHYECDERK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11BrFN This compound is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a bromine and fluorine atom substituted on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and cyclopropanecarboxaldehyde.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines or alcohols, using reagents like hydrogen peroxide or lithium aluminum hydride.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine: Similar structure but different substitution pattern on the phenyl ring.

    1-(3-Bromo-5-fluorophenyl)cyclopropanemethanamine: Another isomer with different substitution positions.

    (2-Bromo-4-fluorophenyl)methanamine: Lacks the cyclopropane ring, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

[1-(2-bromo-4-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

DHPXHOHYECDERK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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